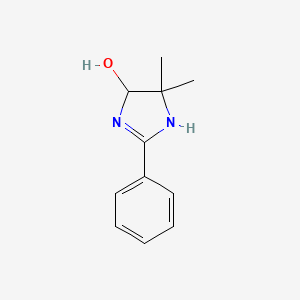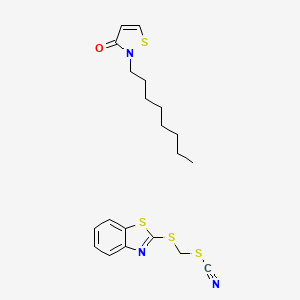
2-Methyltetradecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyltetradecanenitrile is an organic compound with the molecular formula C15H29N It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyltetradecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyltetradecanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids or bases, nitriles can be hydrolyzed to carboxylic acids or amides.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX).
Major Products Formed
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Wissenschaftliche Forschungsanwendungen
2-Methyltetradecanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyltetradecanenitrile involves its interaction with molecular targets and pathways in biological systems. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyltetradecanenitrile can be compared with other nitriles and similar compounds:
2-Methyltridecane: An isomer of tetradecane with a similar structure but without the cyano group.
2-Hydroxy-2-methylpropanenitrile: A hydroxynitrile with different reactivity due to the presence of a hydroxyl group.
2-Iodo-2-methyltridecane: A halogenated compound that can be reduced to 2-Methyltridecane.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the cyano group.
Eigenschaften
CAS-Nummer |
97415-95-7 |
|---|---|
Molekularformel |
C15H29N |
Molekulargewicht |
223.40 g/mol |
IUPAC-Name |
2-methyltetradecanenitrile |
InChI |
InChI=1S/C15H29N/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15H,3-13H2,1-2H3 |
InChI-Schlüssel |
ODZWYPGLNBEART-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
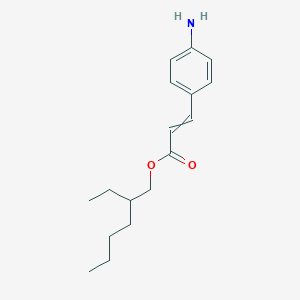
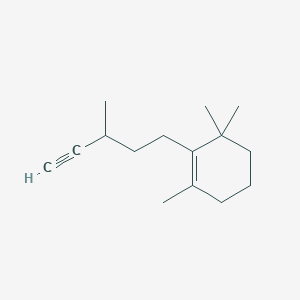
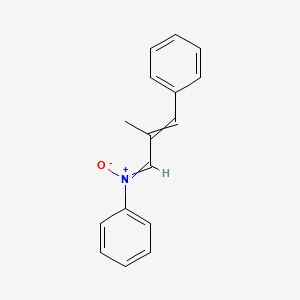
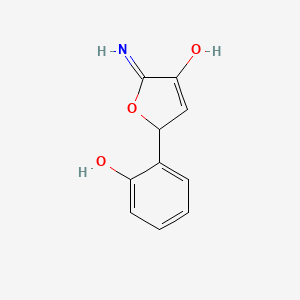
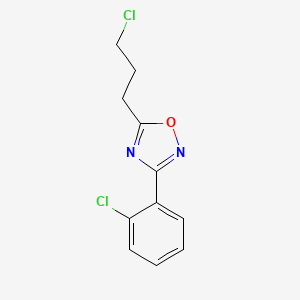
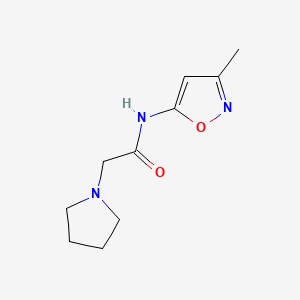
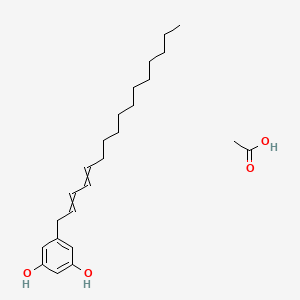
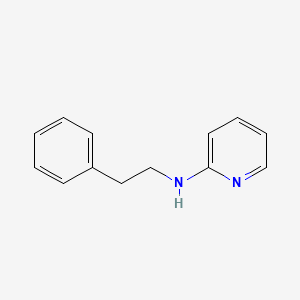
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
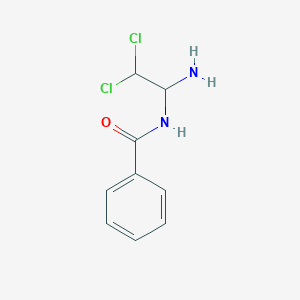
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
